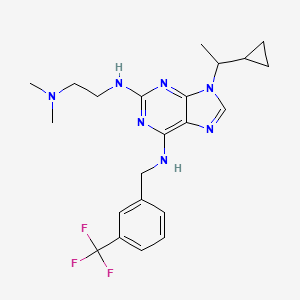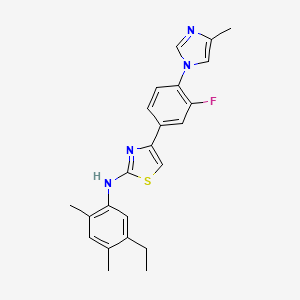
2-噻唑胺,N-(5-乙基-2,4-二甲苯基)-4-(3-氟-4-(4-甲基-1H-咪唑-1-基)苯基)-
描述
NGP-555 is a modulator of γ-secretase that inhibits APP intracellular signaling domain (AICD) cleavage to amyloid-β (Aβ; IC50s = 531 and 131 nM for Aβ40 and Aβ42, respectively, in HeLa cell membranes). It is selective for AICD cleavage to Aβ over E-cadherin and Notch cleavage to their signaling effectors, E-cadherin γ-C-terminal fragment and NICD, respectively, processes also mediated by γ-secretase, when used at a concentration of 30 µM. Dietary administration of NGP-555 (~50 mg/kg per day) reduces cortical and hippocampal plaque area in the Tg2576 transgenic mouse model of Alzheimer's disease. NGP-555 (25 mg/kg per day, p.o.) decreases plasma and brain Aβ40 and Aβ42 levels, as well as increases spontaneous alternations in the Y-maze, indicating prevention of memory deficits, in Tg2576 mice.
NGP-555 is a gamma-secretase modulator with a selective mechanism to reduce Abeta 42 while raising shorter Abeta forms such as Abeta 37 and 38. NGP 555 is being developed as a preventative disease modifying therapy for Alzheimer's disease. NGP 555 shifts amyloid peptide production to the smaller, non-aggregating forms of amyloid. Our preclinical studies show beneficial effects on amyloid biomarkers, pathology, and cognition. NGP 555 has successfully completed chemistry, pharmacology, toxicity, metabolism, and safety studies.
科学研究应用
Alzheimer’s Disease Treatment
NGP555 is being actively developed in human clinical trials for the prevention of Alzheimer’s disease . It is a γ-secretase modulator that lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer’s disease cognitive decline in rodents . The overall aim is to achieve an appropriate balance of potency/efficacy on reducing the toxic forms of amyloid versus safety .
Amyloid Biomarker Modulation
NGP555 shifts amyloid peptide production to the smaller, non-aggregating forms of amyloid . This shift in amyloid peptide production could have significant implications for the treatment of diseases characterized by amyloid accumulation, such as Alzheimer’s disease .
Cognitive Decline Prevention
In preclinical studies, NGP555 has shown beneficial effects on amyloid biomarkers, pathology, and cognition . This suggests that NGP555 could potentially be used to prevent cognitive decline in conditions associated with amyloid accumulation .
Drug Development
NGP555 has successfully completed chemistry, pharmacology, toxicity, metabolism, and safety studies . This makes it a promising candidate for further development and potential use in clinical settings .
Neurodegenerative Disease Research
The study of NGP555 contributes to our understanding of neurodegenerative diseases characterized by amyloid accumulation . By studying the effects of NGP555 on amyloid biomarkers and cognitive function, researchers can gain insights into the mechanisms underlying these diseases .
Safety and Efficacy Balance
The development of NGP555 aims to achieve an appropriate balance of potency/efficacy on reducing the toxic forms of amyloid versus safety . This is a crucial aspect of drug development, particularly for long-term treatments such as those required for neurodegenerative diseases .
作用机制
Target of Action
NGP555, also known as 1XA7T7L527 or N-(5-ethyl-2,4-dimethylphenyl)-4-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-amine, primarily targets γ-secretase . γ-secretase is a multi-subunit protease complex that plays a crucial role in various cellular processes, including the development of Alzheimer’s disease .
Mode of Action
NGP555 acts as a γ-secretase modulator . It inhibits the cleavage of the amyloid precursor protein (APP) intracellular signaling domain (AICD) to amyloid-β (Aβ), particularly Aβ42 . This modulation results in a shift in amyloid peptide production to smaller, non-aggregating forms of amyloid .
Biochemical Pathways
The primary biochemical pathway affected by NGP555 is the amyloidogenic pathway . This pathway involves the sequential cleavage of APP by β-secretase and γ-secretase, leading to the production of Aβ peptides. By modulating γ-secretase, NGP555 shifts the production from Aβ42, a form prone to aggregation, to shorter Aβ peptides that are less likely to aggregate .
Pharmacokinetics
NGP555 has shown good oral bioavailability and brain penetration . In preclinical and clinical studies, it has been observed that NGP555 penetrates the blood-brain barrier and increases the ratio of amyloid-β peptide Aβ37 and Aβ38 compared with that of Aβ42 . This indicates a proof of target engagement in humans in a 14-day, once-daily oral dosing trial .
Result of Action
The modulation of γ-secretase by NGP555 leads to a beneficial shift in the production of Aβ37 and Aβ38 versus Aβ42 biomarker levels in the cerebrospinal fluid . This shift is associated with beneficial effects on amyloid biomarkers, pathology, and cognition, while avoiding negative side effects . The overall result is a reduction in the production of Aβ42 and accumulation of amyloid plaques, potentially preventing the aggregation of tau and destruction of neurons and synapses resulting in cognitive decline .
Action Environment
The action of NGP555 is influenced by the environment within the human body. Factors such as the presence of the blood-brain barrier and the biochemical environment within the brain can impact the efficacy and stability of NGP555
属性
IUPAC Name |
N-(5-ethyl-2,4-dimethylphenyl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4S/c1-5-17-10-20(15(3)8-14(17)2)26-23-27-21(12-29-23)18-6-7-22(19(24)9-18)28-11-16(4)25-13-28/h6-13H,5H2,1-4H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEKUGNKKOGFOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1C)C)NC2=NC(=CS2)C3=CC(=C(C=C3)N4C=C(N=C4)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiazolamine, N-(5-ethyl-2,4-dimethylphenyl)-4-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)- | |
CAS RN |
1304630-27-0 | |
| Record name | NGP 555 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1304630270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NGP-555 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XA7T7L527 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of NGP 555, and how does it impact amyloid beta (Aβ) levels?
A1: NGP 555 is a gamma-secretase modulator (GSM) that selectively targets the production of Aβ peptides. Unlike gamma-secretase inhibitors, which completely block the enzyme's activity, NGP 555 modulates gamma-secretase to shift the production of Aβ peptides away from the more amyloidogenic Aβ42 isoform towards shorter, less aggregation-prone isoforms. [, ] This modulation has been observed to lower Aβ42 levels in the cerebrospinal fluid (CSF) of both rodents and humans. [, ]
Q2: What evidence suggests that NGP 555 might be a promising therapeutic agent for Alzheimer's disease?
A2: Preclinical studies in rodent models of Alzheimer's disease have demonstrated that NGP 555 can reduce Aβ42 levels in the brain and CSF, prevent cognitive decline, and improve memory function. [] Furthermore, a Phase 1 clinical trial showed that NGP 555 was well-tolerated in humans and led to a dose-dependent reduction in CSF Aβ42 levels. [] These findings suggest that NGP 555 could potentially be a safe and effective treatment for Alzheimer's disease, although further research is needed to confirm its clinical benefits.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





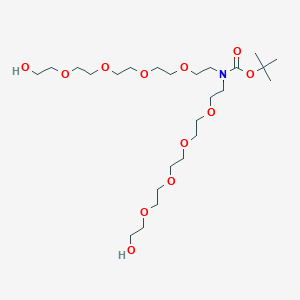
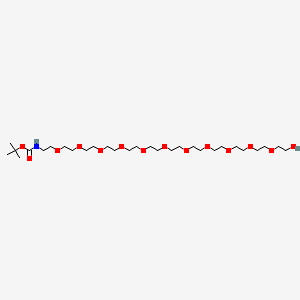
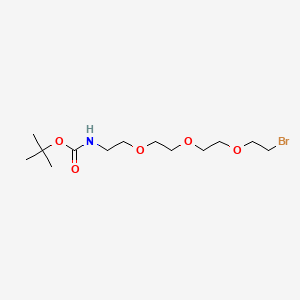
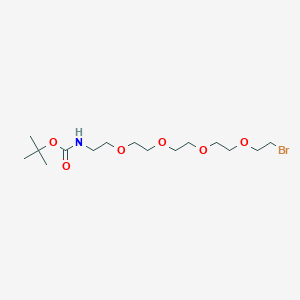

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)

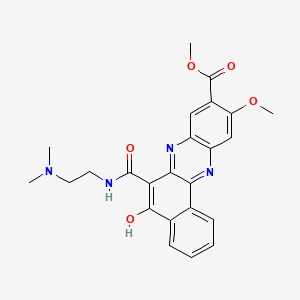

![Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol](/img/structure/B609491.png)
